molecular formula C13H14Cl2O3 B12719284 (E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53548-37-1

(E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B12719284
CAS No.: 53548-37-1
M. Wt: 289.15 g/mol
InChI Key: BAPBIELROIMFNM-VOTSOKGWSA-N
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Description

(E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoate group attached to a dichlorophenoxy moiety, making it a valuable substance in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1-Dimethylethyl 3-(2,4-dichlorophenoxy)-2-propenoate: shares similarities with other phenoxy herbicides and esters, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its esters.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    Methyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific ester group and the (E)-configuration of the propenoate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

53548-37-1

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

tert-butyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C13H14Cl2O3/c1-13(2,3)18-12(16)6-7-17-11-5-4-9(14)8-10(11)15/h4-8H,1-3H3/b7-6+

InChI Key

BAPBIELROIMFNM-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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